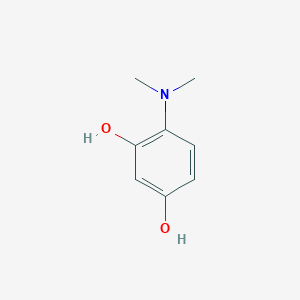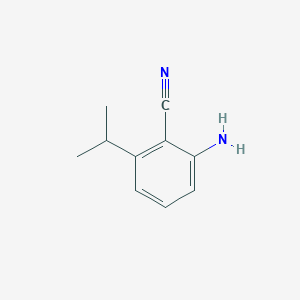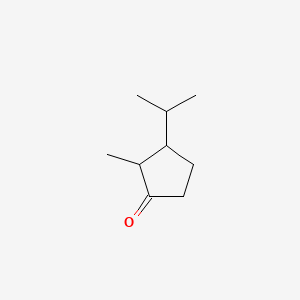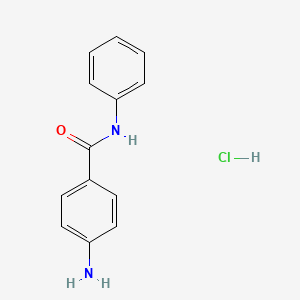
4-Amino-N-phenylbenzamide hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-N-phenylbenzamide hydrochloride is an organic compound that appears as a crystalline solid, typically ranging from pale yellow to brown in color. It is known for its excellent thermal stability and light resistance. This compound is soluble in certain organic solvents such as dimethyl sulfoxide and dichloromethane. It has a molecular formula of C13H12N2O and a molecular weight of 212.25 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Amino-N-phenylbenzamide hydrochloride can be synthesized through the amidation reaction of aniline with p-hydroxybenzoic acid. The reaction is catalyzed by a base, typically under anhydrous conditions. The reaction conditions can be adjusted based on specific laboratory requirements .
Industrial Production Methods
In industrial settings, the synthesis of 4-Amino-N-phenylbenzamide hydrochloride often involves the direct condensation of benzoic acids and amines. This process can be enhanced using catalysts such as diatomite earth immobilized with Lewis acidic ionic liquids under ultrasonic irradiation. This method is advantageous due to its high yield, eco-friendliness, and the use of a recoverable catalyst .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-N-phenylbenzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine group into a nitro group.
Reduction: The compound can be reduced to form corresponding amines using reducing agents.
Substitution: The amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and catalysts can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted benzamides .
Aplicaciones Científicas De Investigación
4-Amino-N-phenylbenzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of compounds containing benzamide groups.
Biology: The compound is utilized in the study of electron transfer properties and as a component in conductive polymers.
Mecanismo De Acción
The mechanism of action of 4-Amino-N-phenylbenzamide hydrochloride involves its interaction with specific molecular targets and pathways. It exhibits electron transfer properties, making it useful in the study of semiconductor materials and conductive polymers. The compound’s antiviral activity is attributed to its ability to inhibit viral replication by targeting specific viral proteins .
Comparación Con Compuestos Similares
Similar Compounds
N-Phenylbenzamide: This compound has a similar structure but lacks the amino group at the para position.
4-Aminobenzanilide: Similar to 4-Amino-N-phenylbenzamide hydrochloride but without the hydrochloride salt form.
Uniqueness
4-Amino-N-phenylbenzamide hydrochloride is unique due to its excellent thermal stability, light resistance, and solubility in organic solvents. Its electron transfer properties and potential antiviral activity further distinguish it from other similar compounds .
Propiedades
Fórmula molecular |
C13H13ClN2O |
|---|---|
Peso molecular |
248.71 g/mol |
Nombre IUPAC |
4-amino-N-phenylbenzamide;hydrochloride |
InChI |
InChI=1S/C13H12N2O.ClH/c14-11-8-6-10(7-9-11)13(16)15-12-4-2-1-3-5-12;/h1-9H,14H2,(H,15,16);1H |
Clave InChI |
HSWNUYUTWHHDBQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13959612.png)
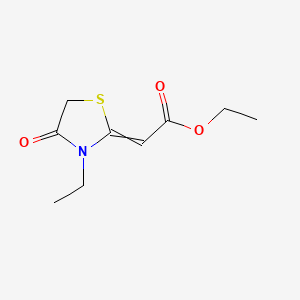
![2-Azabicyclo[3.3.1]nonan-7-one](/img/structure/B13959623.png)
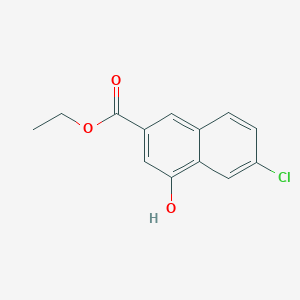
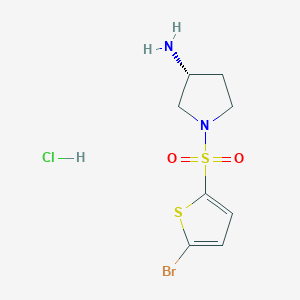
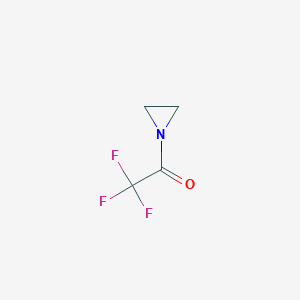
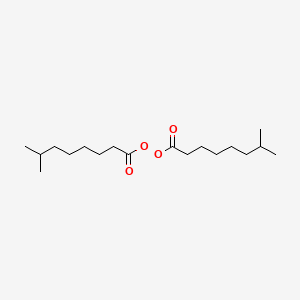
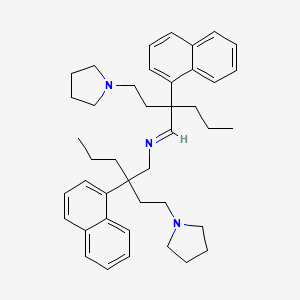
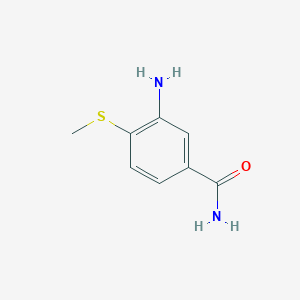
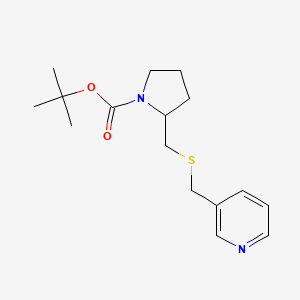
![Tert-butyl 2-amino-2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate](/img/structure/B13959667.png)
